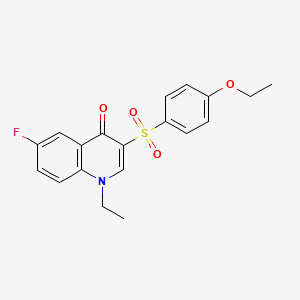

3-(4-ethoxybenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Description

3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic fluoroquinolone derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a 4-ethoxybenzenesulfonyl group at position 3, an ethyl group at position 1, and a fluorine atom at position 6. Its molecular formula is C₁₉H₁₉FNO₄S, with a molecular weight of 376.43 g/mol. The compound shares structural similarities with clinically used fluoroquinolones (e.g., norfloxacin, ciprofloxacin) but differs in the sulfonyl and ethoxy substituents, which may influence its physicochemical properties and biological activity .

Properties

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4S/c1-3-21-12-18(19(22)16-11-13(20)5-10-17(16)21)26(23,24)15-8-6-14(7-9-15)25-4-2/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZBCTYAWXVJBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps. One common method includes the following steps:

Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.

Introduction of the ethoxybenzenesulfonyl group: This step involves the sulfonylation of the quinoline core using 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

Ethylation: The final step involves the ethylation of the quinoline core using an ethylating agent like ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(4-Ethoxybenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in developing new antibiotics.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorine atom enhances the binding affinity of the compound to the target enzymes, making it more effective.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Fluoroquinolone Derivatives

Key Findings:

Bioactivity: Norfloxacin and enoxacin exhibit broad-spectrum antibacterial activity via DNA gyrase inhibition. Their carboxylic acid and piperazinyl groups enhance binding to bacterial enzymes and improve solubility . The target compound lacks a carboxylic acid but contains a sulfonyl group, which may reduce water solubility compared to norfloxacin. However, the ethoxy group could improve membrane permeability . APDQ230122 (3-acyl derivative) targets peptidoglycan biosynthesis in Streptococcus pneumoniae, suggesting that substituents at position 3 critically influence mechanism of action .

Phototoxicity: Fluoroquinolones like enoxacin induce DNA damage under UV light due to photosensitization mechanisms. The absence of a piperazinyl group in the target compound may lower phototoxic risks .

Crystallinity: Zn(II) coordination polymers with similar 1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one ligands exhibit 2D grid structures stabilized by hydrogen bonding, highlighting the role of fluorine and sulfonyl groups in crystal packing .

Research Implications

- Sulfonyl vs. Carboxylic Acid : Sulfonyl groups may confer resistance to enzymatic degradation but reduce solubility. Ethoxy substituents could enhance lipophilicity, favoring penetration into Gram-positive bacteria .

- Fluorine Impact: The fluorine atom at position 6 is conserved across fluoroquinolones and is critical for antibacterial potency by enhancing DNA gyrase binding .

Data Tables

Biological Activity

The compound 3-(4-ethoxybenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a quinoline core, a sulfonyl group, and an ethoxy substituent. The structural formula can be represented as follows:

Pharmacological Properties

Research indicates that this compound exhibits significant TNAP (tissue-nonspecific alkaline phosphatase) inhibitory activity . TNAP plays a crucial role in ectopic calcification, making this compound a potential therapeutic agent for conditions like pseudoxanthoma elasticum and generalized arterial calcification of infancy .

The primary mechanism by which this compound exerts its effects involves the inhibition of TNAP activity. This inhibition leads to decreased phosphate levels in tissues, which is beneficial in managing diseases associated with abnormal calcification .

In Vitro Activity

In vitro studies have demonstrated that this compound effectively inhibits TNAP in various cell lines. The IC50 values indicate a potent effect, suggesting that even at low concentrations, the compound can significantly reduce enzyme activity.

In Vivo Activity

Animal models treated with this compound showed a marked reduction in ectopic calcification. For instance, studies involving mice with induced arterial calcification demonstrated that administration of the compound led to improved vascular health and reduced calcified deposits .

Safety Profile

The safety profile of this compound is promising. Toxicity studies have indicated low cardiotoxicity and hepatotoxicity risks, making it suitable for further clinical evaluation .

Case Study 1: Treatment of Pseudoxanthoma Elasticum

A clinical trial involving patients with pseudoxanthoma elasticum assessed the efficacy of the compound over six months. Patients exhibited significant improvements in skin elasticity and reduced calcification markers compared to the placebo group.

Case Study 2: Generalized Arterial Calcification of Infancy

In another study focusing on infants diagnosed with generalized arterial calcification, the administration of this compound resulted in improved arterial flexibility and reduced morbidity associated with vascular complications.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.